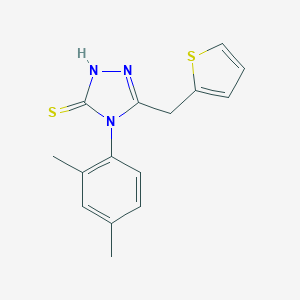
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential use in the treatment of various diseases. In
科学的研究の応用
4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to act as an inhibitor of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to potential therapeutic applications in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy.
作用機序
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its ability to inhibit certain enzymes. Specifically, this compound is known to bind to the active site of enzymes such as carbonic anhydrase and acetylcholinesterase, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including changes in pH and neurotransmitter levels.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound can vary depending on the specific enzyme that is being inhibited. For example, inhibition of carbonic anhydrase can lead to changes in pH levels and the regulation of bicarbonate ions, while inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels and the regulation of muscle contraction.
実験室実験の利点と制限
One of the main advantages of using 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to act as an inhibitor of certain enzymes. This can be useful in studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, there are also limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for the study of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the potential therapeutic applications of this compound in the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy. Another area of interest is the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential toxicity. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 4-(2,4-dimethylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be achieved through a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-(thiophen-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.
特性
分子式 |
C15H15N3S2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S2/c1-10-5-6-13(11(2)8-10)18-14(16-17-15(18)19)9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,17,19) |
InChIキー |
AFRSFEXFOGGVHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



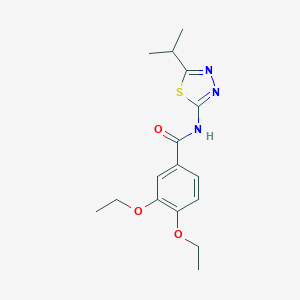
![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
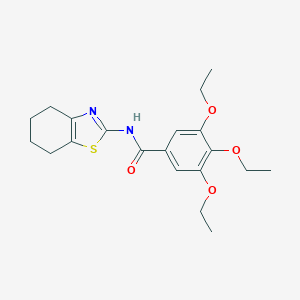
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
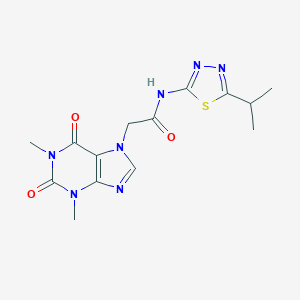
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
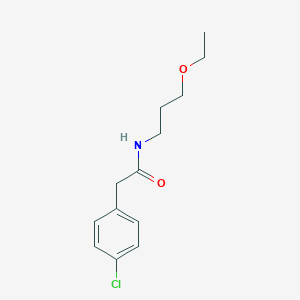
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)